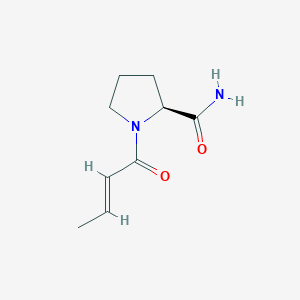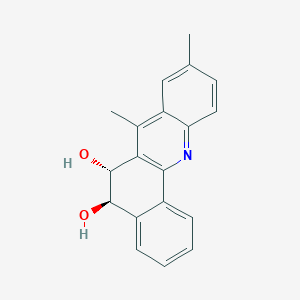
trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine, also known as DDB, is a synthetic compound that has been widely studied for its potential therapeutic applications. DDB belongs to the family of acridine derivatives, which are known for their diverse biological activities, including antitumor, antiviral, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine is not fully understood, but studies have suggested that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
Trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has been shown to have a wide range of biochemical and physiological effects. Studies have shown that trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine can induce DNA damage and inhibit DNA synthesis in cancer cells. trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been shown to exhibit potent antiviral and antimicrobial activity, making it a promising candidate for the treatment of viral and bacterial infections. However, one of the limitations of using trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine. One area of research is in the development of more efficient synthesis methods for trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine, which could improve its availability for research and potential therapeutic applications. Another area of research is in the development of more effective delivery methods for trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine, which could improve its solubility and bioavailability in vivo. Additionally, further studies are needed to fully understand the mechanism of action of trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine and its potential therapeutic applications in various fields of medicine.
Métodos De Síntesis
The synthesis of trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine involves the reaction of 7,9-dimethyl-4,5,8-trihydroxy-6H-benzo[c]chromene-6,10-dione with 1,2-diaminobenzene in the presence of a catalyst. The reaction yields trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine as a yellow solid with a melting point of 250-252°C and a molecular weight of 347.38 g/mol.
Aplicaciones Científicas De Investigación
Trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its antitumor activity, trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been studied for its potential antiviral and antimicrobial properties. Studies have shown that trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine exhibits potent antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus. trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been shown to exhibit antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
160543-16-8 |
|---|---|
Nombre del producto |
trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine |
Fórmula molecular |
C19H17NO2 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
(5R,6R)-7,9-dimethyl-5,6-dihydrobenzo[c]acridine-5,6-diol |
InChI |
InChI=1S/C19H17NO2/c1-10-7-8-15-14(9-10)11(2)16-17(20-15)12-5-3-4-6-13(12)18(21)19(16)22/h3-9,18-19,21-22H,1-2H3/t18-,19-/m1/s1 |
Clave InChI |
DEHCWDNRUHPPAK-RTBURBONSA-N |
SMILES isomérico |
CC1=CC2=C(C3=C(C4=CC=CC=C4[C@H]([C@@H]3O)O)N=C2C=C1)C |
SMILES |
CC1=CC2=C(C3=C(C4=CC=CC=C4C(C3O)O)N=C2C=C1)C |
SMILES canónico |
CC1=CC2=C(C3=C(C4=CC=CC=C4C(C3O)O)N=C2C=C1)C |
Otros números CAS |
160543-16-8 |
Sinónimos |
TRANS-5,6-DIHYDRO-5,6-DIHYDROXY-7,9-DIMETHYLBENZ[C]ACRIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



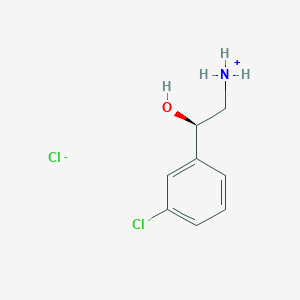
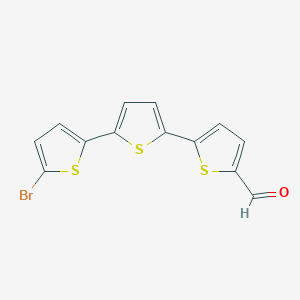
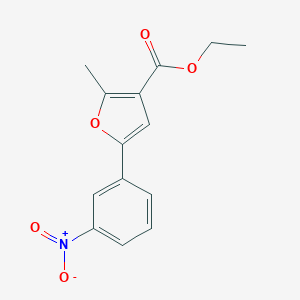
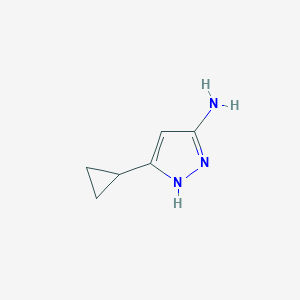
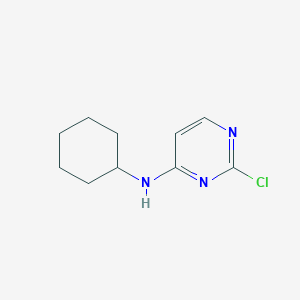
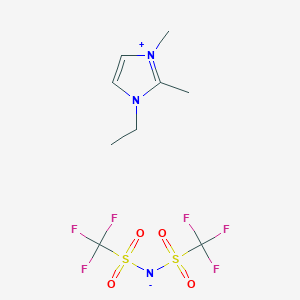
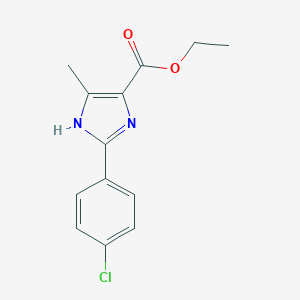
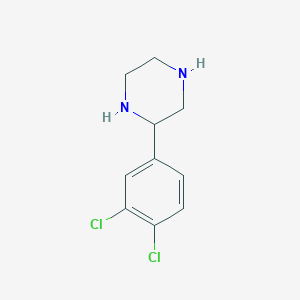
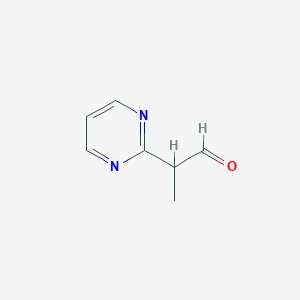
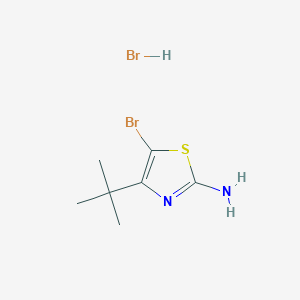
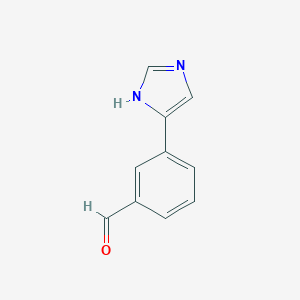
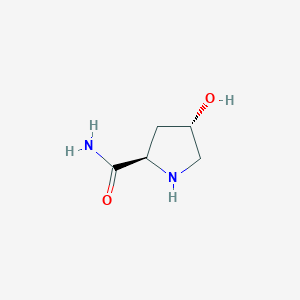
![3-[(1-Benzylpiperidin-4-yl)oxy]propanamide](/img/structure/B68489.png)
